3-(1,3-benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The benzothiazole and chromenone moieties are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-N’-(3-chlorophenyl)urea: This compound shares the benzothiazole and chlorophenyl groups but differs in its overall structure and properties.
3-(1,3-Benzothiazol-2-yl)naphthalen-2-ol: This compound has a similar benzothiazole ring but features a naphthalene moiety instead of the chromenone structure.
N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide: This compound also contains the benzothiazole ring but has a methoxybenzamide group instead of the chlorophenyl and chromenone structures.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one is unique due to its combination of the benzothiazole, chlorophenyl, and chromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H14ClNO3S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H14ClNO3S/c24-16-5-3-4-14(10-16)13-27-17-9-8-15-11-18(23(26)28-20(15)12-17)22-25-19-6-1-2-7-21(19)29-22/h1-12H,13H2 |
InChI Key |
XAHNDCWILYABLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=CC(=CC=C5)Cl)OC3=O |
Origin of Product |
United States |
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